molecular formula C16H18N2O2S B14932661 4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide

4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide

Cat. No.: B14932661
M. Wt: 302.4 g/mol
InChI Key: VHDBCRLDOMIKSW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is a thiophene derivative. Thiophene-based compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For 4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide, a typical synthetic route might involve the condensation of a thiophene precursor with appropriate amide and carboxamide groups under controlled conditions. Specific reagents and catalysts, such as phosphorus pentasulfide (P4S10) for sulfurization, are often employed .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenylpropanamido, and carboxamide groups differentiates it from other thiophene derivatives .

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

4,5-dimethyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-10-11(2)21-16(14(10)15(17)20)18-13(19)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H2,17,20)(H,18,19)

InChI Key

VHDBCRLDOMIKSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

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